

# Synthetic Routes to 2-Cyclopentylazepane from Cyclopentanone: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2-Cyclopentylazepane

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## Abstract

This document outlines a detailed synthetic methodology for the preparation of **2-Cyclopentylazepane**, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, cyclopentanone. The described multi-step synthesis involves a key Beckmann rearrangement for the construction of the seven-membered azepane ring. This application note provides comprehensive experimental protocols, tabulated data for key reaction parameters, and visual diagrams of the synthetic workflow to aid in the successful replication and optimization of this synthetic route.

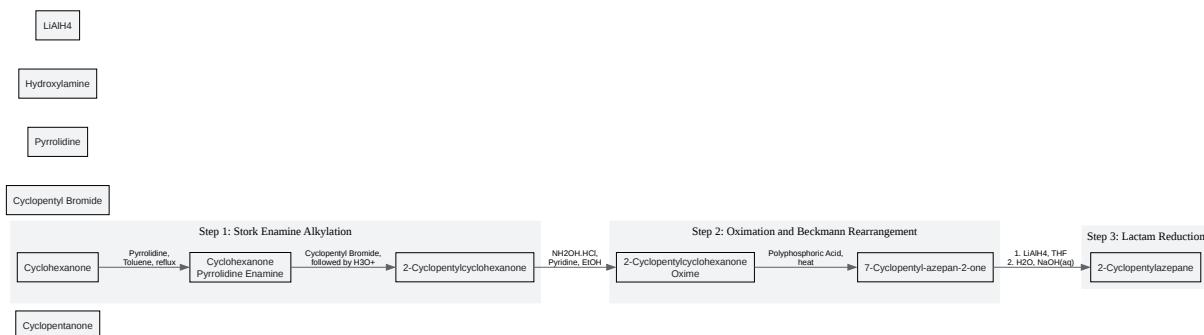
## Introduction

Azepane derivatives are crucial structural motifs in a wide array of pharmacologically active compounds. The synthesis of substituted azepanes, particularly those with bulky alkyl groups at the 2-position, presents a significant challenge in synthetic organic chemistry. This document details a robust and efficient three-step synthetic pathway to **2-Cyclopentylazepane** commencing with cyclopentanone. The synthesis leverages a Stork enamine alkylation to introduce the cyclopentyl moiety, followed by a regioselective Beckmann rearrangement to form the seven-membered lactam ring, and subsequent reduction to the target amine.

## Overall Synthetic Pathway

The synthesis of **2-Cyclopentylazepane** from cyclopentanone is proposed to proceed via the following three key transformations:

- Synthesis of 2-Cyclopentylcyclohexanone: This intermediate is prepared via the Stork enamine alkylation of cyclohexanone with cyclopentyl bromide.
- Synthesis of 7-Cyclopentyl-azepan-2-one: The 2-substituted cyclohexanone is converted to its oxime, which then undergoes a Beckmann rearrangement to yield the corresponding caprolactam derivative.
- Synthesis of **2-Cyclopentylazepane**: The final step involves the reduction of the lactam to the desired **2-cyclopentylazepane**.



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Figure 1: Overall synthetic workflow for the preparation of **2-Cyclopentylazepane**.

## Experimental Protocols

### Step 1: Synthesis of 2-Cyclopentylcyclohexanone

This procedure details the  $\alpha$ -alkylation of cyclohexanone with cyclopentyl bromide using a Stork enamine intermediate.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Reaction:



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Figure 2: Reaction scheme for the synthesis of 2-Cyclopentylcyclohexanone.

#### Materials:

Reagent	Molar Mass ( g/mol )	Quantity	Moles
Cyclohexanone	98.14	10.0 g	0.102
Pyrrolidine	71.12	8.7 g (10.1 mL)	0.122
Cyclopentyl bromide	149.03	16.7 g (12.5 mL)	0.112
Toluene	-	150 mL	-
Diethyl ether	-	100 mL	-
2M HCl	-	50 mL	-
Saturated NaHCO <sub>3</sub>	-	50 mL	-
Brine	-	50 mL	-
Anhydrous MgSO <sub>4</sub>	-	-	-

#### Protocol:

- To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (10.0 g, 0.102 mol), pyrrolidine (8.7 g, 0.122 mol), and toluene (150 mL).
- Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 3-4 hours).
- Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

- To the resulting crude enamine, add cyclopentyl bromide (16.7 g, 0.112 mol) and heat the mixture at 80 °C for 12 hours under a nitrogen atmosphere.
- After cooling to room temperature, add 100 mL of diethyl ether to the reaction mixture.
- Add 50 mL of 2M HCl and stir vigorously for 1 hour to hydrolyze the iminium salt.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO<sub>3</sub> solution, and 50 mL of brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford 2-cyclopentylcyclohexanone.

Expected Yield: 65-75%

## Step 2: Synthesis of 7-Cyclopentyl-azepan-2-one

This two-part procedure involves the formation of the oxime of 2-cyclopentylcyclohexanone, followed by a Beckmann rearrangement to the corresponding lactam.[8][9][10][11][12]

Reaction:



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Figure 3: Reaction scheme for the synthesis of 7-Cyclopentyl-azepan-2-one.

Materials:

Reagent	Molar Mass ( g/mol )	Quantity (Part A)	Moles (Part A)	Quantity (Part B)	Moles (Part B)
2-cyclopentylcyclohexanone	166.28	10.0 g	0.060	-	-
Hydroxylamine hydrochloride	69.49	6.3 g	0.091	-	-
Pyridine	79.10	7.1 g (7.2 mL)	0.090	-	-
Ethanol	-	100 mL	-	-	-
2-cyclopentylcyclohexanone oxime	181.29	-	-	10.0 g	0.055
Polyphosphoric acid (PPA)	-	-	-	100 g	-

#### Protocol - Part A: Oximation

- In a 250 mL round-bottom flask, dissolve 2-cyclopentylcyclohexanone (10.0 g, 0.060 mol) in ethanol (100 mL).
- Add hydroxylamine hydrochloride (6.3 g, 0.091 mol) and pyridine (7.1 g, 0.090 mol).
- Heat the mixture to reflux for 2 hours.
- Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
- Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-cyclopentylcyclohexanone oxime.

Expected Yield: 90-95%

## Protocol - Part B: Beckmann Rearrangement

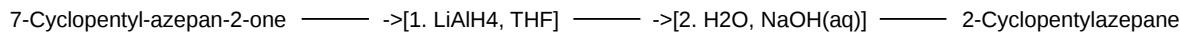
- In a 250 mL beaker, heat polyphosphoric acid (100 g) to 80 °C with stirring.
- Slowly add 2-cyclopentylcyclohexanone oxime (10.0 g, 0.055 mol) in small portions to the hot PPA. The temperature of the reaction mixture should be maintained between 120-130 °C.
- After the addition is complete, continue stirring at 130 °C for 30 minutes.
- Carefully pour the hot reaction mixture onto 300 g of crushed ice with vigorous stirring.
- Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 8.
- Extract the aqueous mixture with dichloromethane (3 x 100 mL).
- Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Filter and concentrate the solution under reduced pressure to yield the crude 7-cyclopentyl-azepan-2-one.
- Purify the product by recrystallization or column chromatography.

Expected Yield: 70-80%

## Step 3: Synthesis of 2-Cyclopentylazepane

This final step involves the reduction of the substituted caprolactam to the target azepane using lithium aluminum hydride.

Reaction:



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Figure 4: Reaction scheme for the synthesis of **2-Cyclopentylazepane**.

## Materials:

Reagent	Molar Mass ( g/mol )	Quantity	Moles
7-Cyclopentyl-azepan-2-one	181.29	5.0 g	0.028
Lithium aluminum hydride (LiAlH <sub>4</sub> )	37.95	2.1 g	0.055
Anhydrous Tetrahydrofuran (THF)	-	150 mL	-
Water	-	2.1 mL	-
15% NaOH solution	-	2.1 mL	-
Additional Water	-	6.3 mL	-
Diethyl ether	-	100 mL	-
Anhydrous Na <sub>2</sub> SO <sub>4</sub>	-	-	-

## Protocol:

- To a dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (2.1 g, 0.055 mol) and anhydrous THF (100 mL).
- Dissolve 7-cyclopentyl-azepan-2-one (5.0 g, 0.028 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH<sub>4</sub> suspension with stirring.
- After the addition is complete, heat the reaction mixture to reflux for 12 hours.
- Cool the reaction mixture to 0 °C in an ice bath.
- Carefully quench the reaction by the sequential dropwise addition of water (2.1 mL), 15% aqueous NaOH solution (2.1 mL), and then more water (6.3 mL).

- Stir the resulting granular precipitate for 30 minutes, then remove it by filtration.
- Wash the precipitate with diethyl ether (100 mL).
- Combine the filtrate and the washings, and dry the solution over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by vacuum distillation to afford **2-cyclopentylazepane**.

Expected Yield: 80-90%

## Summary of Quantitative Data

Step	Reaction	Key Reagents	Temperature e (°C)	Time (h)	Yield (%)
1	Stork Enamine Alkylation	Cyclohexano ne, Pyrrolidine, Cyclopentyl bromide	80	12	65-75
2a	Oximation	2- Cyclopentylcy clohexanone, $\text{NH}_2\text{OH}\cdot\text{HCl}$ , Pyridine	Reflux	2	90-95
2b	Beckmann Rearrangeme nt	2- Cyclopentylcy clohexanone oxime, PPA	130	0.5	70-80
3	Lactam Reduction	7- Cyclopentyl- azepan-2- one, $\text{LiAlH}_4$	Reflux	12	80-90

## Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of **2-Cyclopentylazepane** from cyclopentanone. The protocols are described in sufficient detail to be readily implemented in a standard organic synthesis laboratory. The use of the Stork enamine alkylation allows for the controlled introduction of the cyclopentyl group, and the subsequent Beckmann rearrangement provides a dependable method for the construction of the azepane ring system. This synthetic strategy should prove valuable for researchers engaged in the synthesis of novel azepane-based compounds for drug discovery and development.

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